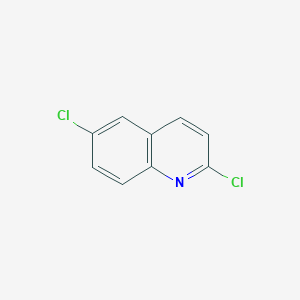

2,6-Dichloroquinoline

説明

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. jetir.org This fundamental structure is found in numerous natural products, most notably quinine (B1679958), an alkaloid historically used to treat malaria. researchgate.netmdpi.com The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of compounds with diverse biological activities. researchgate.netnih.govnih.gov Consequently, quinoline derivatives have been extensively studied and developed for a wide range of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govnih.govrsc.org The versatility of the quinoline ring system also extends to materials science, where its derivatives are investigated for use in dyes, catalysts, and functional materials. researchgate.net

Significance of Dichloroquinoline Moieties in Research

The introduction of halogen atoms, such as chlorine, onto the quinoline core significantly influences the molecule's electronic properties, reactivity, and biological activity. Dichloroquinoline moieties, in particular, are of great interest to researchers. The positions of the two chlorine atoms on the quinoline ring can dramatically alter the compound's characteristics. For instance, the strategic placement of chlorine atoms at the 2 and 6 positions, as in 2,6-dichloroquinoline, affects the molecule's electronic distribution and its interactions with biological targets. This substitution pattern makes dichloroquinolines valuable intermediates in the synthesis of more complex molecules and potential therapeutic agents. chemimpex.com

Historical Context of this compound Research

The exploration of halogenated quinoline derivatives dates back to the mid-20th century. Foundational work on preparing phenylquinoline derivatives with chlorine substitutions was documented in the 1950s. This early research paved the way for a deeper understanding of the reactivity and synthetic potential of these compounds. While specific historical milestones for this compound are not extensively detailed in readily available literature, its research is intrinsically linked to the broader advancements in quinoline chemistry. The development of new synthetic methodologies has been a continuous focus, with a shift towards more efficient and environmentally friendly approaches in recent times.

Current Research Trends and Future Directions for this compound

Current research on this compound and its derivatives is multifaceted. In synthetic chemistry, there is a focus on developing novel, efficient, and sustainable methods for its preparation. In medicinal chemistry, derivatives of this compound are being investigated for various therapeutic applications. For example, some derivatives have shown potential as antimalarial and anticancer agents. chemimpex.commesamalaria.org The compound also serves as a crucial building block for creating new molecules with desired biological activities. chemimpex.com

Future research is likely to continue exploring the therapeutic potential of this compound derivatives, guided by computational modeling and a deeper understanding of structure-activity relationships. Furthermore, its application in materials science, such as in the development of polymers and functional materials, remains an area with potential for growth. chemimpex.comsigmaaldrich.comoup.com

Chemical Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility in academic research.

One common synthetic route to this compound involves the chlorination of 6-chloroquinoline (B1265530). sigmaaldrich.com Another method starts from the corresponding 2-vinylaniline (B1311222). sigmaaldrich.comsigmaaldrich.com The reactivity of this compound is characterized by the differing reactivity of the two chlorine atoms. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution than the chlorine at the 6-position. mdpi.com This differential reactivity allows for selective functionalization of the molecule. However, palladium-catalyzed amination reactions with this compound have been reported to be challenging, often resulting in complex mixtures of products due to the high reactivity of the C2-chlorine. mdpi.comresearchgate.net

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Melting Point | 161-164 °C |

| CAS Number | 1810-72-6 |

Table 1: Physical and Chemical Properties of this compound. sigmaaldrich.comnih.gov

Spectroscopic data provides a detailed fingerprint of the molecule:

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling patterns providing information about their positions relative to the nitrogen atom and the chlorine substituents. |

| ¹³C NMR | The carbon NMR spectrum would reveal the chemical shifts of the nine carbon atoms in the molecule, with the carbons attached to the chlorine atoms and the nitrogen atom showing characteristic downfield shifts. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks characteristic of the presence of two chlorine atoms. nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-Cl stretching vibrations. |

Table 2: Spectroscopic Data for this compound.

Theoretical calculations using methods like Density Functional Theory (DFT) are also employed to predict and corroborate experimental spectroscopic data, providing a deeper understanding of the molecule's electronic structure and vibrational modes. dergipark.org.tr

Applications in Scientific Research

This compound is a versatile compound with applications in several areas of scientific research.

Building Block in Organic Synthesis

Due to its dichlorinated quinoline structure, this compound serves as a valuable starting material for the synthesis of more complex molecules. chemimpex.com The differential reactivity of the two chlorine atoms allows for stepwise and selective introduction of various functional groups, leading to a diverse range of quinoline derivatives. mdpi.com

Medicinal Chemistry Research

The quinoline scaffold is a well-established pharmacophore, and this compound is an important intermediate in the development of new therapeutic agents. chemimpex.com Researchers have used it to synthesize compounds with potential biological activities. For instance, derivatives of this compound have been investigated for their antimalarial properties. mesamalaria.org Specifically, this compound-3-methylene thiazolidinedi-2,4-one has shown potential as an antimalarial drug candidate. mesamalaria.org

Materials Science

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDFGLZUUCLXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345842 | |

| Record name | 2,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-72-6 | |

| Record name | 2,6-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloroquinoline

Established Synthetic Routes to 2,6-Dichloroquinoline

The preparation of this compound can be achieved through several synthetic pathways, starting from various precursors and employing a range of reaction conditions.

Synthesis from 6-Chloroquinoline (B1265530)

One established route to this compound begins with 6-chloroquinoline. sigmaaldrich.com A common strategy involves the conversion of 6-chloroquinoline to an intermediate, 6-chloro-2-(1H)-quinolinone. This transformation can be accomplished via a microwave-assisted reaction. For instance, reacting 6-chloroquinoline with ethyl chloroacetate (B1199739) in the presence of water and a suitable solvent like ethyl acetate (B1210297) under microwave irradiation can yield 6-chloro-2-(1H)-quinolinone with high efficiency. google.com

Following the formation of 6-chloro-2-(1H)-quinolinone, the next step is the chlorination of the hydroxyl group at the 2-position. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), a method widely employed in the synthesis of chloroquinolines.

Preparation from 2-Vinylaniline (B1311222) Precursors

An alternative synthetic approach utilizes 2-vinylaniline precursors. sigmaaldrich.com The reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in a nitrile solvent like acetonitrile (B52724) can afford the corresponding 2-chloroquinolines. chemsrc.com This method proceeds through a reactive imidoyl moiety. chemsrc.com This facile synthesis provides a direct route to various 2-chloroquinoline (B121035) derivatives. chemsrc.com

Role of Phosphorus Oxychloride (POCl₃) in Quinoline (B57606) Chlorination

Phosphorus oxychloride (POCl₃) is a crucial reagent in the synthesis of chloroquinolines, primarily used to convert hydroxyl or carbonyl groups on the quinoline ring into chlorides. researchgate.net One of the prominent methods involving POCl₃ is the Vilsmeier-Haack reaction. ijsr.netresearchgate.netwikipedia.org This reaction typically uses a mixture of POCl₃ and a formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. ijsr.netwikipedia.org

When N-arylacetamides are treated with the Vilsmeier reagent, a cyclization and chlorination cascade occurs, leading to the formation of 2-chloro-3-formylquinolines. rsc.org The reaction of a substituted amide with POCl₃ first forms a chloroiminium ion, which then acts as the electrophile in the subsequent cyclization. wikipedia.org The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and leads to good yields of the corresponding chloroquinoline derivatives. researchgate.net While this method is widely used for various substituted chloroquinolines, its specific application to yield this compound would depend on the starting N-arylacetamide having a chlorine substituent at the appropriate position.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.net The synthesis of quinoline derivatives, including dichloroquinolines, has benefited from this technology. asianpubs.orgresearchgate.net

A fast, one-pot microwave-assisted method for the synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of POCl₃ has been reported. asianpubs.org This reaction proceeds rapidly under microwave irradiation (e.g., 600 W for 50 seconds), affording the dichloroquinoline products in good yields. asianpubs.orgasianpubs.org While this specific protocol details the synthesis of 2,4-isomers, the general principle of using microwave energy to accelerate the condensation and chlorination steps is applicable to the synthesis of other dichloroquinoline isomers, provided the appropriate starting materials are used. asianpubs.orgresearchgate.net Furthermore, microwave irradiation has been successfully employed in the nucleophilic substitution reactions of dichloroquinolines, for example, in the synthesis of chloroquinoline derivatives bearing a triazole moiety. tandfonline.com

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. Several one-pot methods for the synthesis of quinoline derivatives from simple precursors like anilines have been developed. rsc.orgnih.govias.ac.in

For instance, a one-pot, three-component domino strategy involving the reaction of anilines, aldehydes, and nitroalkanes catalyzed by iron(III) chloride in open air can produce a library of substituted quinolines in high yields. rsc.org Another approach utilizes scandium(III) triflate as a Lewis acid catalyst for the synthesis of 2,3-disubstituted quinolines from anilines and epoxides. nih.govacs.org Ionic liquids have also been employed as recyclable catalysts for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters, resulting in high yields and short reaction times. ias.ac.in A patent describes a one-pot, cost-effective, and industrially feasible catalytic synthesis of substituted quinolines from anilines with yields greater than 80%. google.com These one-pot methodologies provide versatile platforms for accessing a wide range of quinoline structures.

Derivatization Strategies of this compound

The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, although their reactivity differs. The chlorine atom at the C2 position is generally more reactive towards nucleophiles than the one at the C6 position. nih.gov This differential reactivity can, in principle, allow for selective functionalization.

However, studies on the palladium-catalyzed amination of dichloroquinolines have shown that the selectivity of amination for this compound is very low. nih.govresearchgate.net Attempts to perform monoamination or diamination reactions often result in complex reaction mixtures that are difficult to separate. nih.gov This challenging behavior is attributed to the high reactivity of the C2 chlorine, which can promote not only the desired N-arylation but also side reactions such as N,N-diarylation, alkoxylation (in the presence of alkoxides), and homocoupling. nih.gov

Despite these challenges, this compound serves as a valuable monomer in the synthesis of conjugated polymers. It can undergo dehalogenation polycondensation, either chemically using nickel complexes or electrochemically, to produce poly(quinoline-2,6-diyl). sigmaaldrich.comoup.comoup.comlookchem.com These polymers are of interest due to their linear structure, highly extended π-conjugation, and electron-accepting properties. oup.comoup.com

Further derivatization can be envisioned through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common for functionalizing chloro-substituted heterocyclic compounds. nih.govresearchgate.net The success of such reactions would depend on finding suitable catalytic systems that can overcome the challenges of selectivity and competing side reactions associated with the this compound scaffold.

Table of Synthetic Parameters for Dichloroquinoline Synthesis

| Method | Starting Materials | Reagents/Catalysts | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave-Assisted Chlorination Precursor Synthesis | 6-Chloroquinoline, Ethyl chloroacetate | Water, Ethyl acetate | Microwave irradiation (300 W), 30 min | 6-Chloro-2-(1H)-quinolinone | 93% | google.com |

| Vilsmeier-Haack Reaction | N-Arylacetamides | POCl₃, DMF | Heating | 2-Chloro-3-formylquinolines | Varies | researchgate.netrsc.org |

| Microwave-Assisted One-Pot Synthesis | Aromatic amines, Malonic acid | POCl₃ | Microwave irradiation (600 W), 50 s | 2,4-Dichloroquinolines | Good | asianpubs.org |

| One-Pot Domino Strategy | Anilines, Aldehydes, Nitroalkanes | FeCl₃ | Ambient air | Substituted quinolines | High | rsc.org |

Table of Derivatization Reactions of Dichloroquinolines

| Reaction Type | Substrate | Reagents/Catalysts | Product | Observations | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | This compound | Adamantane-containing amines, Pd(dba)₂, BINAP or DavePhos | Mono- or di-aminated products | Very low selectivity, complex mixtures | nih.govresearchgate.net |

| Dehalogenation Polycondensation | This compound | Ni(0) complexes (chemical) or electrochemical reduction of Ni(II) | Poly(quinoline-2,6-diyl) | Forms linear, π-conjugated polymer | oup.comoup.com |

Nucleophilic Substitution Reactions at Chlorine Positions

The chlorine atoms at the 2- and 6-positions of the quinoline ring are susceptible to nucleophilic substitution, a class of reactions fundamental to modifying the core structure. The reactivity of these positions can, however, differ significantly, influencing the selectivity and outcome of these transformations.

Amination Reactions with this compound

Amination reactions involve the replacement of a chlorine atom with an amino group, a common strategy in the synthesis of various biologically active compounds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. In the context of dichloroquinolines, these reactions are typically performed using a palladium(0) source, such as Pd(dba)₂, in the presence of a phosphine (B1218219) ligand and a base. Studies have investigated the use of adamantane-containing amines for the amination of various dichloroquinoline isomers, including this compound.

Research comparing the palladium-catalyzed amination of isomeric dichloroquinolines (2,6-, 2,8-, 4,7-, and 4,8-) has revealed significant differences in their reactivity and selectivity. While isomers like 4,7- and 4,8-dichloroquinoline (B1582372) provide good yields of amination products, this compound has proven to be a particularly challenging substrate.

Attempts to achieve selective mono- or di-amination of this compound have been largely unsuccessful, leading instead to complex mixtures of unidentifiable products. This behavior is attributed to the high reactivity of the chlorine atom at the C-2 position, which not only promotes the desired N-arylation but also facilitates side reactions like N,N-diarylation, homocoupling, and alkoxylation by the base (e.g., sodium tert-butoxide). Furthermore, the initial substitution at the C-2 position markedly influences the reactivity of the chlorine atom at the C-6 position due to mesomeric effects, complicating selective reactions. In contrast, isomers such as 4,6-dichloroquinoline (B1298317) have been found to be more suitable for certain macrocyclization reactions involving diamines.

The outcome of palladium-catalyzed amination is often sensitive to the steric bulk of the amine and the choice of phosphine ligand. Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) are commonly employed.

In studies with various dichloroquinolines, BINAP was found to be effective in many cases. However, for more sterically hindered amines or for achieving diamination, the bulkier and more electron-rich DavePhos ligand was sometimes necessary to obtain the desired product. Despite these variations, all attempts to successfully aminate this compound, even with different combinations of adamantane-based amines and the BINAP or DavePhos ligands, failed to yield clean, separable products. This underscores the inherent difficulty in controlling the reactivity of this particular isomer under these catalytic conditions.

Table 1: Summary of Reactivity in Palladium-Catalyzed Amination of Dichloroquinoline Isomers

| Dichloroquinoline Isomer | Observed Reactivity/Selectivity | Reported Outcome | Key Influencing Factors |

|---|---|---|---|

| This compound | Very Low Selectivity | Formation of complex, inseparable mixtures; mono- and di-amination failed. | High reactivity at C2 position; competing side reactions (N,N-diarylation, homocoupling); mesomeric effect after initial substitution. |

| 2,8-Dichloroquinoline (B1298113) | Moderate Selectivity | Monoamination product obtained in moderate yield (e.g., 64%); diamination proved problematic. | Distinctly different reactivity of the two chlorine atoms. |

| 4,7-Dichloroquinoline (B193633) | Good Selectivity | Provided the best yields of mono- and diamination products. | Favorable difference in chlorine atom reactivity. |

| 4,8-Dichloroquinoline | Good Selectivity | Provided the best yields of mono- and diamination products. | Favorable difference in chlorine atom reactivity. |

Reactions with Thiols

The substitution of chlorine atoms by sulfur nucleophiles, such as thiols, is another important transformation. The chlorine atoms at positions 2 and 6 of 2,6-dichloro-4-phenylquinoline (B1308551), a related derivative, can be substituted by thiols under appropriate conditions. In other dichloroquinoline systems, such as 2,4-dichloro-8-methylquinoline, reaction with thiourea (B124793) can lead to the formation of quinolinethiones. mdpi.com However, specific studies detailing the direct reaction of this compound with simple thiols are not extensively documented in the surveyed literature.

Oxidation and Reduction Reactions of the Quinoline Ring System

Beyond substitutions at the chlorine positions, the quinoline ring itself can undergo oxidation and reduction.

One notable reaction is the dehalogenation polycondensation of this compound using nickel complexes. This process, which can be carried out chemically with a Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) or electrochemically, results in the formation of poly(quinoline-2,6-diyl). oup.comoup.comacs.org This polymerization is effectively an oxidative process that couples the quinoline units. The resulting polymer is a π-conjugated system with electron-accepting properties. oup.comoup.com

In related systems like 4,7-dichloroquinoline, oxidation with reagents such as m-chloroperbenzoic acid (m-CPBA) can form the corresponding quinoline N-oxide, which activates the ring for subsequent functionalization. mdpi.com While specific studies on the direct oxidation or reduction of the this compound ring system are limited in the available literature, the potential for such transformations is inherent to the quinoline scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,8-dichloroquinoline |

| 4,6-dichloroquinoline |

| 4,7-dichloroquinoline |

| 4,8-dichloroquinoline |

| 2,4-dichloro-8-methylquinoline |

| 2,6-dichloro-4-phenylquinoline |

| 4,7-dichloroquinoline 1-oxide |

| Sodium tert-butoxide |

| 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) |

| 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) |

| Bis(1,5-cyclooctadiene)nickel(0) |

| Poly(quinoline-2,6-diyl) |

| Thiourea |

Coupling Reactions Involving this compound Derivatives

The chlorine atoms at the 2 and 6 positions of the quinoline ring are susceptible to substitution, making this compound a suitable substrate for various cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized quinoline derivatives.

While direct Suzuki coupling on this compound itself is not extensively detailed in the provided search results, the reactivity of chloroquinolines in Suzuki reactions is well-established. For instance, the Suzuki coupling of 2-alkynyl-4-chloroquinolines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like (PPh₃)₂PdCl₂ and a base such as cesium carbonate. nih.govbeilstein-journals.org This suggests that the chlorine atoms in this compound, particularly the more reactive C2-Cl, could participate in Suzuki coupling reactions to introduce aryl or vinyl groups. The phenyl group at position 4 of 2,6-dichloro-4-phenylquinoline can also engage in coupling reactions like the Suzuki coupling to form more complex structures.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another important transformation for functionalizing haloquinolines. organic-chemistry.org Although specific examples of Heck coupling with this compound were not found in the search results, the general reactivity of chloroquinolines in such reactions is known. For example, 2,6-dichloro-4-phenylquinoline can undergo Heck coupling at the phenyl group to create more elaborate molecules. This type of reaction typically involves a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond. organic-chemistry.org

Formation of Poly(quinoline-2,6-diyl) via Electrochemical Polymerization

This compound serves as a monomer in the synthesis of poly(quinoline-2,6-diyl), a π-conjugated polymer with interesting electronic and optical properties. chemicalbook.comlookchem.com This polymerization can be achieved through both chemical and electrochemical methods. oup.comoup.com

The formation of poly(quinoline-2,6-diyl) from this compound is accomplished through dehalogenation polycondensation, a process that can be driven either chemically or electrochemically using nickel complexes. oup.comoup.com

Chemical Polymerization: This method involves the use of a zero-valent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂), in the presence of a neutral ligand like 2,2'-bipyridine. oup.com The reaction proceeds by the oxidative addition of the C-Cl bonds to the nickel(0) center, followed by reductive elimination to form the C-C bond between quinoline units. This chemical approach has been shown to produce poly(quinoline-2,6-diyl) in high yields (up to 99%). oup.com

Electrochemical Polymerization: In this technique, a divalent nickel complex, like [Ni(bpy)₃]Br₂, is electrochemically reduced at a cathode to generate the active Ni(0) species in situ. acs.org This Ni(0) complex then mediates the dehalogenation polycondensation of this compound at the electrode surface, resulting in the formation of a polymer film. acs.orgresearchgate.net The electrochemical method offers the advantage of producing the polymer directly as a thin film. researchgate.net

| Polymerization Method | Monomer | Catalyst/Reagent | Yield | Molecular Weight (Mw) |

| Chemical | This compound | Ni(cod)₂ / 2,2'-bipyridine | 99% | 15,000 |

| Electrochemical | This compound | [Ni(bpy)₃]Br₂ | 86% | 26,000 |

Table 1: Comparison of Chemical and Electrochemical Polymerization of this compound. oup.comresearchgate.net

The specific 2,6-linkage between the quinoline units in poly(quinoline-2,6-diyl) is crucial for its properties. oup.com This bonding pattern results in a linear, rod-like polymer structure with a highly extended π-conjugation system. researchgate.net This extended conjugation is a direct consequence of the less hindered connection between the monomer units compared to other isomeric poly(quinolinediyl)s, such as poly(quinoline-5,8-diyl). oup.comresearchgate.net

The enhanced π-conjugation in poly(quinoline-2,6-diyl) leads to desirable electronic properties. The polymer exhibits strong electron-accepting characteristics, as evidenced by its electrochemical reduction potential. oup.comoup.com This property, combined with its ability to be n-doped, makes it a promising material for applications in organic electronics. oup.com The linear structure and extended conjugation also influence the polymer's optical properties, resulting in characteristic absorption in the visible region of the electromagnetic spectrum. researchgate.net

Synthesis of Specific Dichloroquinoline Derivatives

The reactivity of the dichloroquinoline core allows for the synthesis of various derivatives with tailored properties. For instance, Claisen-Schmidt condensation of This compound-3-carbaldehyde (B1351821) with substituted acetophenones has been used to prepare a series of novel quinoline derivatives. ingentaconnect.com Additionally, palladium-catalyzed amination reactions have been attempted with this compound, although these reactions can be complex and lead to mixtures of products due to the high reactivity of the chlorine atom at the C2 position. mdpi.com The synthesis of this compound itself can be achieved from 6-chloroquinoline or from the corresponding 2-vinylaniline. chemicalbook.comsigmaaldrich.com

This compound-3-carbaldehyde and its Reactivity

This compound-3-carbaldehyde is a key intermediate synthesized through methods like the Vilsmeier-Haack reaction. ijsr.net This reaction involves the formylation of activated aromatic compounds, and in the case of quinoline derivatives, it provides a versatile handle for further chemical modifications. ijsr.net The aldehyde group at the 3-position is highly reactive and can undergo a variety of transformations. smolecule.com

One of the primary reactions of this compound-3-carbaldehyde is its participation in condensation reactions. For instance, it readily reacts with compounds containing active methylene (B1212753) groups, such as appropriately substituted acetophenones, in Claisen-Schmidt condensations to form chalcone (B49325) derivatives. ingentaconnect.com These reactions are typically base-catalyzed and provide a straightforward route to extended conjugated systems.

The aldehyde functionality can also be a precursor for the synthesis of other heterocyclic rings. Its reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with other binucleophiles can be employed to construct a diverse range of fused heterocyclic systems. The dual chlorine substituents on the quinoline ring enhance the electrophilicity of the molecule, influencing its reactivity in these transformations.

The reactivity of the aldehyde group allows for its conversion into other functional groups. Reduction of the aldehyde can yield the corresponding alcohol, while oxidation can produce the carboxylic acid. These transformations open up further avenues for derivatization and the synthesis of a broader range of quinoline-based compounds.

This compound-4-carbonitrile (B1439796) as a Building Block

This compound-4-carbonitrile is another important derivative that serves as a versatile building block in organic synthesis. cymitquimica.comambeed.combldpharm.com The presence of the nitrile group at the 4-position, in addition to the two chlorine atoms, provides multiple sites for chemical modification.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations introduce new functional groups that can be used for further synthetic elaborations. For example, the resulting amine can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

A notable reaction involving this compound-4-carbonitrile is its reaction with cyanoacetic acid hydrazide. In the presence of a base, this reaction leads to the formation of 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline, an unexpected product that highlights the complex reactivity of this substrate. researchgate.net This pyrazolo-fused quinoline can then undergo further substitution reactions, for instance, with cyclic secondary amines, to yield 4-amino-pyrazolo[4,3-c]quinolines. researchgate.net

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, although their reactivity can be influenced by the electronic nature of the nitrile group. This allows for the sequential and selective introduction of various nucleophiles, leading to the synthesis of polysubstituted quinoline derivatives.

| Derivative | CAS Number | Application | Reference |

| This compound-4-carbonitrile | 50504-14-8 | Building block for heterocyclic synthesis | cymitquimica.comambeed.combldpharm.com |

| 2-Chloroquinoline-5-carbonitrile | 1231761-06-0 | Related building block | bldpharm.com |

Chalcone-Fused Quinoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and are known for their diverse biological activities. The fusion of a chalcone moiety with a quinoline ring system, particularly one derived from this compound, results in novel hybrid molecules with potentially enhanced properties. nih.govresearchgate.netresearchgate.net

The synthesis of these chalcone-fused quinoline derivatives is typically achieved through a Claisen-Schmidt condensation. ingentaconnect.comnih.gov This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aryl aldehyde. In this context, this compound-3-carbaldehyde serves as the aldehyde component, reacting with various substituted acetophenones to yield the corresponding chalcones. ingentaconnect.com

The general synthetic route involves the reaction of this compound-3-carbaldehyde with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). The reaction conditions are generally mild, and the products can often be isolated in good yields.

The resulting chalcone-quinoline hybrids possess a unique structural framework characterized by an α,β-unsaturated ketone system linked to the dichloroquinoline core. This extended conjugation influences the electronic and photophysical properties of the molecules. These compounds can undergo further chemical transformations, such as cyclization reactions to form other heterocyclic systems. nih.gov

| Reactants | Reaction Type | Product | Key Features |

| This compound-3-carbaldehyde & Substituted Acetophenones | Claisen-Schmidt Condensation | Chalcone-fused Quinoline Derivatives | Extended conjugation, potential for further cyclization |

Pyrazoline Derivatives from Dichloroquinoline Precursors

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are well-regarded for their wide range of pharmacological activities. mdpi.comresearchgate.netajgreenchem.com The synthesis of pyrazoline derivatives from dichloroquinoline precursors often begins with the formation of a chalcone intermediate. mdpi.comresearchgate.net

The typical synthetic pathway involves a two-step process. First, a chalcone is synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone derivative that is linked to a dichloroquinoline moiety. For instance, a chalcone can be prepared from an intermediate like 4-(7-chloroquinolin-4-yloxy)-3-methoxybenzaldehyde. mdpi.com

In the second step, the resulting chalcone undergoes a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. mdpi.commdpi.com This reaction leads to the formation of the pyrazoline ring. The reaction is often carried out in a protic solvent like ethanol under reflux conditions. By using substituted hydrazines, it is possible to introduce various substituents at the N-1 position of the pyrazoline ring. For example, using acetic anhydride (B1165640) or formic acid in the reaction with hydrazine hydrate can lead to the formation of N-acetyl or N-formyl pyrazoline derivatives, respectively. mdpi.comresearchgate.net

The specific dichloroquinoline precursor used will determine the final substitution pattern on the quinoline part of the molecule. This modular approach allows for the creation of a diverse library of pyrazoline-quinoline hybrids for biological evaluation.

Oxaazamacrocycles Incorporating Quinoline Moiety

The synthesis of oxaazamacrocycles that incorporate a quinoline moiety represents a sophisticated application of this compound and its isomers in macrocyclic chemistry. rsc.orgrsc.orgresearchgate.net These macrocycles are of interest due to their potential as selective chemosensors for metal cations. rsc.orgrsc.org

The key synthetic strategy for constructing these macrocycles is the palladium-catalyzed amination reaction. rsc.orgrsc.org This reaction involves the coupling of a dihaloquinoline, such as 4,6-dichloroquinoline, with a linear di- or trioxadiamine. rsc.orgrsc.org While this compound itself has shown low selectivity in some amination reactions, other isomers like 4,6-dichloroquinoline have been successfully employed in macrocyclization. rsc.orgrsc.orgmdpi.com

The macrocyclization is typically carried out using a palladium(0) catalyst, such as one generated in situ from a palladium precursor, along with a suitable phosphine ligand. The choice of ligand can be crucial for achieving good yields. The reaction involves the formation of two new carbon-nitrogen bonds, leading to the closure of the macrocyclic ring.

The resulting oxaazamacrocycles contain the quinoline unit as an integral part of their structure. The size of the macrocyclic ring and the nature of the heteroatoms within the ring can be varied by choosing different diamine starting materials. These structural variations can fine-tune the binding properties of the macrocycle towards specific metal cations. rsc.orgrsc.org

Catalytic Aspects in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the synthesis of the this compound core and its subsequent derivatization. The use of catalysts allows for more efficient, selective, and environmentally benign chemical transformations.

Role of Palladium Catalysts in Cross-Coupling and Amination

Palladium catalysts are indispensable tools for the functionalization of this compound and its isomers through cross-coupling and amination reactions. researchgate.netdntb.gov.uadntb.gov.ua These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted quinoline derivatives. sigmaaldrich.comnsf.govnih.gov

In the context of amination, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently employed. mdpi.comscienceopen.com These reactions involve the coupling of a haloquinoline with an amine in the presence of a palladium catalyst and a base. The choice of the palladium precursor, ligand, and base is critical for the success of the reaction. For instance, catalysts like Pd(dba)₂ with ligands such as BINAP or DavePhos have been used in the amination of dichloroquinolines. mdpi.comresearchgate.net

However, studies have shown that the amination of this compound can be challenging, sometimes leading to complex mixtures of products due to the high reactivity of the chlorine atom at the 2-position. mdpi.comnih.gov This high reactivity can promote side reactions. In contrast, other dichloroquinoline isomers have been aminated with greater success and selectivity. mdpi.com

Palladium catalysts are also crucial for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups onto the quinoline scaffold. The regioselectivity of these cross-coupling reactions on dihaloquinolines can often be controlled by the choice of catalyst, ligand, and reaction conditions. nsf.govnih.gov For example, the use of sterically hindered N-heterocyclic carbene ligands has been shown to influence the site-selectivity of cross-coupling reactions on dichloropyridines. nsf.gov

| Reaction Type | Catalyst System | Key Application | References |

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP or DavePhos | C-N bond formation | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium complexes with phosphine or NHC ligands | C-C bond formation | sigmaaldrich.comnsf.govnih.gov |

| Heck Coupling | Palladium(0) catalysts | C-C bond formation | sigmaaldrich.com |

| Sonogashira Coupling | Palladium/Copper catalysts | C-C bond formation | sigmaaldrich.com |

Other Metal-Mediated Transformations

Beyond traditional cross-coupling reactions, this compound is a substrate for other notable metal-mediated transformations, primarily focused on C-N and C-C bond formation.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination of dichloroquinolines has been explored to synthesize amino-substituted quinoline derivatives. However, studies involving this compound have revealed significant challenges. Attempts to perform mono- or di-amination on this compound using adamantane-containing amines, with palladium catalysts like Pd(dba)₂ and ligands such as BINAP or DavePhos, were unsuccessful. mdpi.comresearchgate.net These reactions resulted in complex, inseparable mixtures. researchgate.net This difficulty is attributed to the high reactivity of the chlorine atom at the C2 position, which promotes not only the desired N-arylation but also side reactions like N,N-diarylation, alkoxylation with the base (t-BuONa), and homocoupling. researchgate.net Furthermore, the initial substitution at the C2 position electronically deactivates the chlorine at the C6 position via a mesomeric effect, hindering further substitution. researchgate.net

In contrast, other isomers like 2,8-, 4,7-, and 4,8-dichloroquinoline yield mono- and diamination products with much greater success, highlighting the unique challenges posed by the 2,6-substitution pattern. mdpi.comresearchgate.net For instance, 2,8-dichloroquinoline can be selectively mono-aminated at the more reactive C2 position. mdpi.com

Organozinc Reagents in Regioselective Coupling: The reaction of dichloroquinolines with organozinc reagents, catalyzed by palladium complexes, offers a pathway to C-C bond formation. While direct studies on this compound are limited in this specific context, research on the analogous 2,4-dichloroquinoline (B42001) provides critical insights into controlling regioselectivity. The reaction of 2,4-dichloroquinoline with benzylic and phenylzinc reagents in the presence of a palladium catalyst like Pd(PPh₃)₄ leads exclusively to substitution at the α-position (C2). acs.org This selectivity is a cornerstone of synthesizing α-substituted quinolines. acs.org

Interestingly, the regioselectivity can be switched to the γ-position (C4) by using specific additives. The addition of lithium chloride (LiCl) was found to be highly effective in directing the coupling reaction to the C4 position, demonstrating a powerful method for controlling the reaction outcome. acs.org This principle of additive-controlled regioselectivity could potentially be applied to functionalize the C6 position of this compound after an initial C2 reaction.

Reaction Mechanism Investigations and Stereochemical Considerations

Understanding the reaction mechanisms and stereochemistry is crucial for the rational design of synthetic routes involving this compound.

Mechanisms of Regioselectivity: The regioselectivity observed in metal-catalyzed reactions of dichloroquinolines is primarily governed by electronic effects and catalyst coordination. In the case of 2,4-dichloroquinoline, which serves as a useful model for this compound, the higher reactivity of the C2-chloro group is well-established. beilstein-journals.orgsemanticscholar.org

The mechanism for this selectivity in Sonogashira or Negishi-type couplings involves several key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of a low-valent palladium species (Pd(0)) to the C-Cl bond. This step is faster at the C2 position than at other positions (C4, C6, etc.). beilstein-journals.orgsemanticscholar.org

Electronic Influence: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, making the adjacent C2 (α-position) and C4 (γ-position) carbons electrophilic and thus more susceptible to nucleophilic attack and oxidative addition. The C2 position is generally the most activated. beilstein-journals.orgsemanticscholar.org

Catalyst Coordination: The quinoline nitrogen can act as a coordinating ligand for the palladium catalyst. This coordination holds the catalyst in proximity to the C2 position, further promoting regioselective oxidative addition at this site. beilstein-journals.orgsemanticscholar.org

Additive Influence: In reactions with organozinc reagents, the addition of LiCl is proposed to alter the nature of the organometallic reagent or the palladium catalyst complex, thereby shifting the site of reactivity from C2 to C4. acs.org This suggests that the nucleophilicity and the catalytic cycle can be finely tuned.

Nuclear Overhauser Effect (NOE) studies have been used to confirm the regioselectivity of these reactions, for example, by confirming the proximity of the newly introduced group to the C3-hydrogen for C2 substitution. beilstein-journals.orgsemanticscholar.org

Stereochemical Considerations: While many reactions of this compound result in achiral products, the development of stereoselective methods for quinoline derivatives is an active area of research. Asymmetric synthesis creating chiral centers is often achieved through cascade reactions or by using chiral catalysts. For instance, tandem Prins cyclization has been used to create stereodefined pyrano- and thiopyrano-fused quinoline systems with high diastereoselectivity. acs.org Similarly, domino ring-opening cyclization of aziridines with N-propargylanilines can produce hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.org

These advanced stereoselective strategies, while not yet reported specifically starting from this compound, demonstrate the potential for creating complex, chiral molecules from functionalized quinoline scaffolds. The principles of using chiral ligands or catalysts to control the facial selectivity of additions to the quinoline ring system are broadly applicable and represent a future direction for the synthetic chemistry of this compound.

Advanced Spectroscopic and Computational Studies of 2,6 Dichloroquinoline

Spectroscopic Characterization Techniques Applied to 2,6-Dichloroquinoline and its Derivatives

A variety of spectroscopic methods are instrumental in the comprehensive characterization of this compound and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer detailed information about the molecular framework and electronic environment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring. In a study of adamantane-containing amines with dichloroquinolines, the aromatic protons of a derivative appeared in the range of 7.03–7.68 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the this compound molecule. The carbons attached to the chlorine atoms (C2 and C6) and the nitrogen-bearing carbon (C8a) are significantly deshielded. In a study of a this compound derivative, the carbon signals were observed at specific chemical shifts, for instance, a signal at 42.0 ppm was attributed to a CH₂N group. mdpi.com Theoretical calculations, such as those using the GIAO HF/6-31++G(d,p) level of theory, have been employed to predict and interpret the ¹³C chemical shifts of quinoline derivatives.

Table 1: Representative NMR Data for Dichloroquinoline Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine | ¹H | CDCl₃ | 7.03-7.68 |

| This compound derivative | ¹³C | - | 42.0 (CH₂N) |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative | ¹H | CDCl₃ | 7.26-8.92 |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative | ¹³C | CDCl₃ | 115.9-151.4 |

Data sourced from studies on various dichloroquinoline derivatives. mdpi.comusta.edu.co

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups and vibrational modes of this compound. The spectra exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-chlorine bonds.

Key vibrational bands for dichloroquinoline derivatives include C-C and C-N stretching vibrations within the quinoline ring, typically observed in the 1562-1590 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations are also a significant feature, with bands appearing around 1077-1085 cm⁻¹. researchgate.net In a study on the synthesis of 2,4-dichloroquinolines, FT-IR spectroscopy was used to characterize the final products. asianpubs.org The spectra of these compounds were recorded as KBr pellets. asianpubs.org

Table 2: Characteristic FT-IR Vibrational Frequencies for Dichloroquinoline Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-C + C-N (quinoline ring) | Stretching | 1562 - 1590 | researchgate.net |

| C-Cl | Stretching | 1077 - 1085 | researchgate.net |

Data obtained from studies on silver-dichloroquinoline complexes.

Mass Spectrometry (MS, HRMS, MALDI-TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compound.

In the analysis of various dichloroquinoline derivatives, mass spectrometry has been crucial for confirming their molecular weights. For instance, a derivative of this compound was identified with a molecular ion peak corresponding to its calculated mass. mdpi.com Techniques like MALDI-TOF have been used for the high-resolution mass analysis of amination products of dichloroquinolines. mdpi.com For example, the HRMS (MALDI-TOF) for N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine showed a calculated m/z of 355.1941 for (M+H)⁺, with an observed value of 355.1917. mdpi.com

Table 3: Mass Spectrometry Data for Dichloroquinoline Derivatives

| Compound | Ionization Method | m/z (Observed) | Formula | Reference |

|---|---|---|---|---|

| N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine | HRMS (MALDI-TOF) | 355.1917 [M+H]⁺ | C₂₂H₂₈ClN₂ | mdpi.com |

| Silver-dichloroquinoline Complex | - | - | - | researchgate.net |

Data illustrates the application of MS in characterizing complex dichloroquinoline structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum typically shows absorption bands corresponding to π-π* transitions within the aromatic quinoline system.

The UV-Vis spectrum of quinoline derivatives is influenced by substituents on the ring. For instance, the evolution of the UV-vis spectrum of a 4,6-diamino derivative of quinoline was studied upon the addition of metal cations. rsc.org In another study, the UV-Vis spectra of 6-chloroquinoline (B1265530) were recorded in water and ethanol (B145695) in the range of 200–400 nm. researchgate.net The absorption maxima for a silver-dichloroquinoline complex in DMSO were observed at 309 nm, attributed to π-π* transitions. researchgate.net

Table 4: UV-Vis Absorption Data for Quinoline Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Silver-dichloroquinoline complex | DMSO | 309 | π-π* | researchgate.net |

| 6-Chloroquinoline | Water, Ethanol | 200-400 | - | researchgate.net |

Illustrative data from studies on various quinoline derivatives.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found in the provided search results, studies on related dichloroquinoline derivatives demonstrate the power of this technique.

For instance, the crystal structure of 2,4-dichloroquinoline (B42001) revealed two crystallographically independent molecules in the asymmetric unit, with the quinoline ring systems being essentially planar. researchgate.net Similarly, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, showing the mean planes of the quinoline and carboxylate groups forming a dihedral angle of 87.06 (19)°. iucr.org In a study of 6,7-dichloroquinoline-5,8-dione (B1222834), X-ray crystallography unambiguously determined the structure of a triazabenzo[a]fluorene-5,6-dione derivative. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been employed to optimize the molecular geometry and predict vibrational frequencies and NMR chemical shifts of quinoline derivatives. dergipark.org.tr These theoretical calculations often show good agreement with experimental results and can help in the assignment of complex spectra. dergipark.org.tr For instance, computational modeling can be used to predict the reactivity and binding affinities of dichloroquinoline derivatives. Molecular docking simulations have also been used to study the interaction of quinoline derivatives with biological targets. usta.edu.co

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of this compound. These calculations provide a theoretical framework for understanding its geometry, vibrational modes, and electronic structure.

Geometric Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized geometry of this compound. ekb.egdergipark.org.tr These studies reveal a planar structure for the molecule. dergipark.org.tr While specific bond lengths, bond angles, and dihedral angles for this compound are not extensively detailed in the provided results, DFT calculations for similar quinoline derivatives, such as 6-chloroquinoline (6CQ), show good correlation with experimental data. dergipark.org.tr For instance, the calculated average C-H bond length for 6CQ is 1.084 Å, which is consistent with experimental findings for quinoline and 2-dichloroquinoline. dergipark.org.tr Bond angle calculations for related molecules also show minimal deviation from experimental values, typically within a few degrees. dergipark.org.tr It is a common observation that theoretical calculations, performed on a single molecule in a vacuum or a continuum model, may show slight deviations from experimental results obtained in the solid phase. dergipark.org.tr

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Related Quinoline Derivative (6-chloroquinoline) This table is illustrative and based on data for a similar compound, as specific data for this compound was not available in the search results.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| Average C-H Bond Length (Å) | 1.084 | 0.984 (quinoline), 0.95 (2DCQ) |

| Average Bond Angle Deviation (º) | - | ~0.8-1.8 |

Vibrational Analysis and Assignment of Modes

Vibrational analysis of quinoline derivatives is crucial for interpreting their infrared (IR) and Raman spectra. DFT calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions. researchgate.net For substituted quinolines, the C-Cl stretching vibrations are of particular interest. In the case of 6-chloroquinoline, these modes have been observed at 351, 607, and 637 cm⁻¹, showing good agreement with experimental data. dergipark.org.tr The presence of the electronegative nitrogen atom can cause deviations in the C-Cl stretching frequencies. dergipark.org.tr Aromatic C-H stretching vibrations are typically found in the 3000-3200 cm⁻¹ region. researchgate.net Due to the complexity of the spectra, the assignment of C-N vibrations can be challenging but is often aided by literature comparisons. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding its reactivity and stability. auctoresonline.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and a softer molecule, while a larger gap indicates greater stability. ekb.egresearchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting electrophilic (positive potential, often shown in blue) and nucleophilic (negative potential, often shown in red) regions. dergipark.org.trauctoresonline.org For quinoline derivatives, the electronegative nitrogen and chlorine atoms typically exhibit negative potential, while hydrogen atoms show positive potential. dergipark.org.tr This information is valuable for predicting how the molecule will interact with other molecules and biological targets. auctoresonline.org

Table 2: Key Electronic Properties from DFT Calculations This table presents conceptual data points based on general DFT findings for related compounds.

| Property | Description | Significance |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. ekb.egresearchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Predicts sites for electrophilic and nucleophilic attack. dergipark.org.trauctoresonline.org |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, this compound or its derivatives) to a target protein. researchgate.net This method is invaluable in drug discovery for screening large libraries of compounds and understanding the structural basis of ligand-protein interactions. researchgate.net For instance, derivatives of dichloroquinoline have been investigated for their potential as antimicrobial and anticancer agents, and molecular docking studies can help elucidate their mechanism of action by identifying key interactions with biological targets. Preliminary molecular docking studies on related compounds have suggested potential interactions with enzymes like topoisomerase II.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models use physicochemical properties and molecular descriptors to predict the activity of new or untested compounds. wikipedia.org A statistically significant QSAR model is characterized by a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (R²cv), which indicate a good fit and predictive ability, respectively. nih.govmdpi.com QSAR models can be developed for various activities, including antimalarial, anticancer, and antimicrobial effects, and are crucial for optimizing lead compounds in drug development. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational changes and interactions of molecules like this compound. researchgate.net MD simulations have been used to study the corrosion inhibition properties of quinoline derivatives, providing an atomic-level understanding of their behavior. researchgate.net In the context of drug design, MD simulations can complement molecular docking studies by exploring the stability of ligand-protein complexes and the role of solvent molecules in the binding process.

Applications of 2,6 Dichloroquinoline in Medicinal Chemistry and Pharmaceutical Research

2,6-Dichloroquinoline as a Pharmaceutical Intermediate and Building Block

This compound is a versatile chemical compound that serves as a crucial intermediate and building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of medicinal chemistry and pharmaceuticals. lookchem.comchemimpex.comarborpharmchem.com Its di-substituted quinoline (B57606) ring structure is a key component in the development of novel therapeutic agents. chemimpex.com

The reactivity of the chlorine atoms at the 2 and 6 positions allows for various chemical modifications, making it an ideal scaffold for creating diverse libraries of compounds. smolecule.com Researchers utilize this compound in the synthesis of pharmaceuticals, especially in the development of antimalarial and antibacterial agents. chemimpex.com For instance, it is a precursor in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com The compound's structure is also integral to the creation of specialty chemicals and agrochemicals. lookchem.comchemimpex.com

Derivatives of this compound, such as This compound-3-carbaldehyde (B1351821) and this compound-3-carboxylic acid, are also important intermediates. smolecule.com The reactive aldehyde and carboxylic acid groups on these derivatives provide further opportunities for synthetic elaboration to produce a range of pharmacologically active compounds. smolecule.com For example, this compound-3-carbaldehyde is a building block for more complex molecules and is explored as a lead compound in drug discovery. smolecule.com Similarly, This compound-3-carbonitrile (B1612470) is a key intermediate in the synthesis of various biologically active compounds. lookchem.comcymitquimica.com

The versatility of this compound and its derivatives makes them valuable starting materials for drug discovery research, enabling the synthesis of compounds targeting a variety of biological pathways. chemimpex.comarborpharmchem.com

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. The unique structural features of the this compound core contribute to its interaction with various biological targets, leading to a range of pharmacological effects. smolecule.comcymitquimica.com

Antimalarial Activity

Quinoline-based compounds have a long history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known treatments. mdpi.comnih.gov The quinoline scaffold is a common feature in many antimalarial drugs, including chloroquine (B1663885) and mefloquine (B1676156). rsc.orgnih.gov Derivatives of this compound have emerged as a promising class of compounds with significant antimalarial potential. chemimpex.comrsc.org

Derivatives of this compound have shown notable activity against various species of the malaria parasite, Plasmodium. Research has demonstrated that these compounds can effectively inhibit the growth of Plasmodium falciparum, the most lethal species causing malaria in humans. mesamalaria.orgnih.gov

For instance, novel synthesized quinoline compounds derived from this compound have displayed potent antimalarial activities against the 3D7 strain of P. falciparum. mesamalaria.org Specifically, compounds like this compound-3-methylene thiazolidinedi-2,4-one have shown the ability to significantly reduce parasite viability. mesamalaria.org The mechanism of action for many quinoline derivatives involves the inhibition of hemozoin formation, a process crucial for the parasite's survival. nih.govrsc.org By interfering with this pathway, these compounds lead to the accumulation of toxic heme within the parasite, ultimately causing its death. nih.gov

In the quest for new and more effective antimalarials to combat drug-resistant strains, derivatives of this compound have been compared to established drugs like chloroquine and mefloquine. mdpi.comnih.gov Some of these new derivatives have shown comparable or even superior activity.

For example, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated significant parasitemia suppression. nih.gov Furthermore, some derivatives have exhibited potent activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov The development of hybrid molecules, combining the quinoline core with other pharmacophores, has also led to compounds with enhanced metabolic stability and increased activity compared to mefloquine. mdpi.com These findings highlight the potential of this compound derivatives to overcome existing drug resistance and provide new therapeutic options for malaria. nih.gov

Anticancer and Antiproliferative Properties

The quinoline scaffold is not only important in antimalarial research but has also been identified as a privileged structure in the development of anticancer agents. researchgate.net Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. farmaceut.orgsrce.hr

Research has shown that these compounds can induce apoptosis (programmed cell death) and cause DNA/RNA damage in cancer cells. nih.gov The introduction of different substituents onto the this compound core allows for the fine-tuning of their anticancer activity. scielo.br

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key cellular processes involved in cancer cell proliferation and survival, such as the activity of protein kinases and the polymerization of tubulin. researchgate.net

Protein Kinase Inhibition:

Protein kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of this compound have been identified as potent inhibitors of several protein kinases. nih.gov For example, certain derivatives have shown inhibitory activity against Pim and mTORC protein kinases, which are known drivers of tumor growth. nih.gov By blocking the activity of these kinases, this compound derivatives can disrupt cancer cell signaling pathways, leading to a decrease in cell growth and proliferation. nih.gov

Tubulin Polymerization Inhibition:

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division. nih.govnih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. researchgate.netnih.gov Several this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net These compounds often bind to the colchicine-binding site on tubulin, disrupting the formation of the mitotic spindle and ultimately preventing cancer cells from dividing. nih.govnih.gov

Cytotoxic Effects Against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has shown that modifications to the quinoline core can lead to potent anti-proliferative activity. For instance, certain derivatives have shown notable efficacy against cell lines such as the colon cancer cell line COLO205, breast cancer cell line MCF-7, and lung cancer cell line A-549. biorxiv.org Further studies have reported activity against melanoma (A375), prostate cancer (DU-145), chronic myeloid leukemia (K562), and ovarian cancer (OV2008, A2780) cell lines. researchgate.net

The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, a derivative of 2,6-dichloro-4-phenylquinoline (B1308551) exhibited an IC50 value of 0.32 μM against the COLO205 cell line. In another study, this compound-3-carboxylic acid demonstrated an IC50 value of 15 µM against MCF-7 human breast cancer cells after 48 hours of treatment. Dichloroplatinum(II) complexes of podophyllotoxin (B1678966) have also been synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines including A-549, HeLa, HCT-8, Hep-G2, and K562, with one complex showing IC50 values in the range of 0.071-2.98 μM. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|

| COLO205 | Colon Cancer | 0.32 | |

| MCF-7 | Breast Cancer | 15 | |

| A-549 | Lung Cancer | 17.93 ± 1.06 | researchgate.net |

| DU-145 | Prostate Cancer | 18.56 ± 4.04 | researchgate.net |

| K562 | Chronic Myeloid Leukemia | 3.18 ± 0.04 | researchgate.net |

| HeLa | Cervical Cancer | 19.53 ± 1.74 | researchgate.net |

Molecular Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. waocp.org This is often achieved through the activation of caspases, a family of protease enzymes that are central to the apoptotic process. For example, treatment of MCF-7 cells with this compound-3-carboxylic acid resulted in increased levels of cleaved caspase-3 and PARP, which are key markers of apoptosis.

Another significant mechanism is the disruption of the cell cycle. Some derivatives of this compound have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell proliferation. This can be a consequence of inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating apoptosis. nih.gov The anticancer activity of some compounds is linked to their ability to modulate the expression of these proteins, shifting the balance towards apoptosis. brieflands.com

Antibacterial and Antimicrobial Effects

The quinoline scaffold is well-known for its antimicrobial properties, and this compound derivatives are no exception. These compounds have demonstrated activity against a range of pathogenic bacteria. derpharmachemica.com The antimicrobial action of quinoline derivatives is often attributed to their ability to disrupt essential microbial cellular processes.

Activity against Specific Bacterial Strains

Studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. Notable activity has been observed against Staphylococcus aureus, a common cause of skin and soft tissue infections, and Escherichia coli, a frequent cause of urinary tract and gastrointestinal infections. derpharmachemica.comnih.gov Additionally, some derivatives have shown inhibitory effects against Salmonella typhi, the causative agent of typhoid fever. nih.govmdpi.com The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Gram Stain | Reference |

|---|---|---|

| Escherichia coli | Negative | derpharmachemica.comnih.gov |

| Staphylococcus aureus | Positive | derpharmachemica.comnih.gov |

| Salmonella typhi | Negative | nih.govmdpi.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also exhibited promising antifungal activity. derpharmachemica.com Research has shown that these compounds can be effective against various pathogenic fungal strains. jst.go.jp For instance, certain 2H- smolecule.comtriazolo[4,5-g]quinoline-4,9-diones derived from 6,7-dichloroquinoline-5,8-dione (B1222834) have demonstrated potent antifungal activity, with some compounds showing MIC values ranging from 0.8 to 12.5 µg/mL against all tested fungal species. jst.go.jp This activity was found to be superior or comparable to the standard antifungal drug 5-fluorocytosine (B48100) in some cases. jst.go.jp Other studies have also reported the antifungal potential of various quinoline derivatives against Candida species. dntb.gov.uasciforum.net

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their ability to modulate inflammatory responses, making them potential candidates for the treatment of inflammatory diseases. smolecule.com The anti-inflammatory effects of some quinoline compounds are thought to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov Inhibition of COX-2 can lead to a reduction in the production of prostaglandins, which are lipid compounds that play a significant role in inflammation. nih.gov Docking studies have suggested that certain quinoline derivatives can bind to and inhibit the COX-2 enzyme. nih.gov

Antidiabetic Activity via Alpha-Glucosidase Inhibition